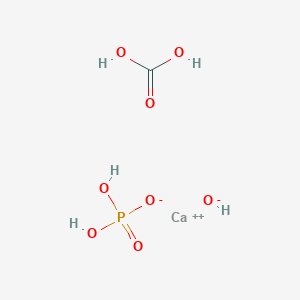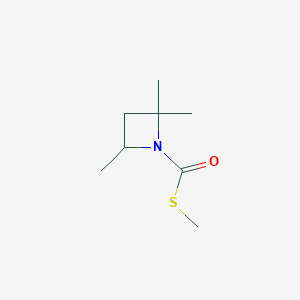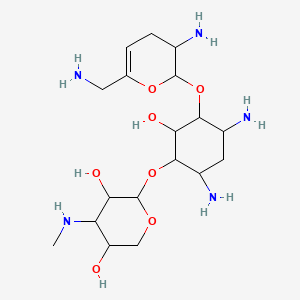
Antibiotic 66-40D
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Antibiotic 66-40D is a novel aminoglycoside antibiotic produced by the fermentation of Micromonospora inyoensis. It exhibits broad-spectrum antibacterial activity and is particularly effective against both gram-positive and gram-negative bacteria . The unique structure of this compound includes a 3-deoxy-3-methylamino-β-L-arabinopyranosyl sugar unit, which has not been found in any other aminoglycoside antibiotic .
Métodos De Preparación
Antibiotic 66-40D is produced through the fermentation of Micromonospora inyoensis, a species isolated from soil samples . The microorganism is cultivated in an aqueous nutrient medium under submerged aerobic conditions. The fermentation process typically involves the use of a medium containing yeast extract, beef extract, tryptose, starch, dextrose, and calcium carbonate . After fermentation, the antibiotic is isolated and purified using various chromatographic techniques .
Análisis De Reacciones Químicas
Antibiotic 66-40D undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino groups can lead to the formation of nitroso derivatives, while reduction can result in the formation of amine derivatives .
Aplicaciones Científicas De Investigación
Antibiotic 66-40D has a wide range of scientific research applications. In chemistry, it is used as a model compound for studying the structure-activity relationships of aminoglycoside antibiotics . In biology, it is used to investigate the mechanisms of bacterial resistance and to develop new strategies for combating antibiotic resistance . In medicine, it is being explored as a potential treatment for infections caused by antibiotic-resistant bacteria . In industry, it is used in the development of new antibacterial agents and in the production of pharmaceutical formulations .
Mecanismo De Acción
The mechanism of action of Antibiotic 66-40D involves the inhibition of protein synthesis in bacteria. It binds to the bacterial ribosome, interfering with the translation process and preventing the synthesis of essential proteins . This leads to the death of the bacterial cell. The molecular targets of this compound include the 30S subunit of the bacterial ribosome and various ribosomal RNA molecules .
Comparación Con Compuestos Similares
Antibiotic 66-40D is similar to other aminoglycoside antibiotics such as gentamicin, kanamycin, and neomycin . it is unique in its structure due to the presence of the 3-deoxy-3-methylamino-β-L-arabinopyranosyl sugar unit . This unique structure contributes to its broad-spectrum antibacterial activity and its effectiveness against antibiotic-resistant bacteria . Other similar compounds include sisomicin and ribostamycin, which also exhibit broad-spectrum antibacterial activity but differ in their specific structural features .
Propiedades
Número CAS |
53797-16-3 |
|---|---|
Fórmula molecular |
C18H35N5O7 |
Peso molecular |
433.5 g/mol |
Nombre IUPAC |
2-[4,6-diamino-3-[[3-amino-6-(aminomethyl)-3,4-dihydro-2H-pyran-2-yl]oxy]-2-hydroxycyclohexyl]oxy-4-(methylamino)oxane-3,5-diol |
InChI |
InChI=1S/C18H35N5O7/c1-23-12-11(24)6-27-18(13(12)25)30-16-10(22)4-9(21)15(14(16)26)29-17-8(20)3-2-7(5-19)28-17/h2,8-18,23-26H,3-6,19-22H2,1H3 |
Clave InChI |
DAKDDLIZULPEFW-UHFFFAOYSA-N |
SMILES canónico |
CNC1C(COC(C1O)OC2C(CC(C(C2O)OC3C(CC=C(O3)CN)N)N)N)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



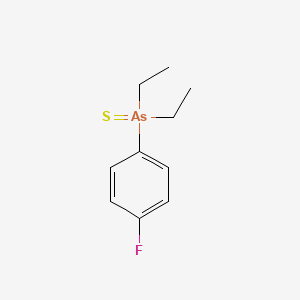

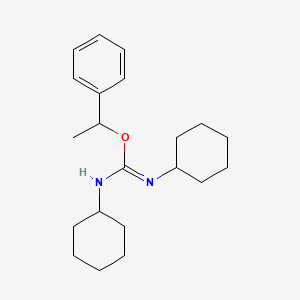
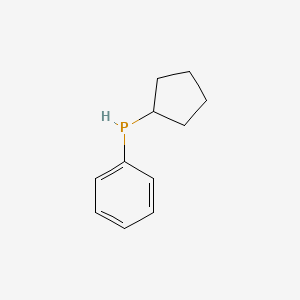
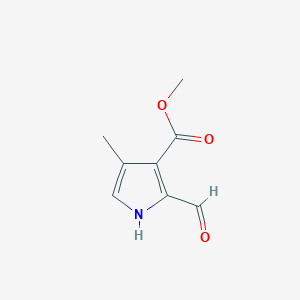
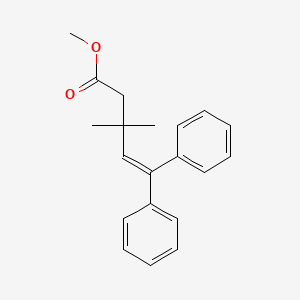
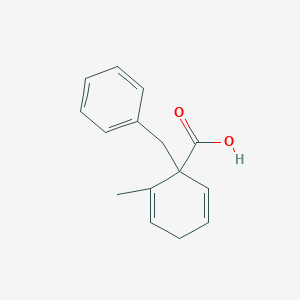

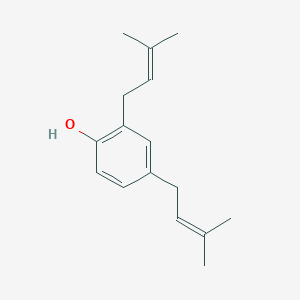
![N,N-Dimethyl-N'-[5-(2-methylpropyl)-1,2-oxazol-3-yl]urea](/img/structure/B14639707.png)
![1-[(But-2-enoyl)oxy]pyrrolidine-2,5-dione](/img/structure/B14639711.png)
